molecular formula C13H27NO2 B091025 13-Aminotridecanoic acid CAS No. 17437-19-3

13-Aminotridecanoic acid

Cat. No.: B091025
CAS No.: 17437-19-3
M. Wt: 229.36 g/mol
InChI Key: YHNQOXAUNKFXNZ-UHFFFAOYSA-N
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Description

13-Aminotridecanoic acid is an organic compound with the molecular formula C13H27NO2. It is a long-chain fatty acid with an amino group at the 13th carbon position. This compound is typically a colorless to white solid, though it can sometimes appear yellow. It is soluble in water and various organic solvents such as alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Aminotridecanoic acid can be synthesized through a multi-step process starting from octanoic acid. The general steps include:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity of intermediates and reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 13-Aminotridecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13-Aminotridecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13-Aminotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Tridecanoic acid: A similar long-chain fatty acid without the amino group.

    13-Aminotridecanoic acid derivatives: Compounds with modifications at the amino or carboxylic acid groups.

Uniqueness: this compound is unique due to the presence of both an amino group and a long aliphatic chain, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

13-aminotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNQOXAUNKFXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCN)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26796-67-8
Record name Tridecanoic acid, 13-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26796-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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